3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid
Description
This compound is a highly functionalized cyclopenta[a]naphthalene derivative characterized by a fused bicyclic ring system with multiple stereochemical centers. Key structural features include:
- A dodecahydro-1H-cyclopenta[a]naphthalene core, which confers rigidity and influences molecular conformation .
- 3a,6-Dimethyl substituents, contributing to steric effects and hydrophobic interactions.
- A propanoic acid side chain, enhancing solubility and enabling interactions with biological targets via carboxylate groups .
Properties
IUPAC Name |
3-[(3S,3aS,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,15-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRAKQBTBRYQC-HHJOSPGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC(=O)[C@]3(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578590 | |
| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-35-9 | |
| Record name | (3S,3aS,5aS,6R,9aS,9bS)-Dodecahydro-3-hydroxy-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Oxidizing agents : NaIO₄/KMnO₄ in aqueous acetone.
-
Temperature : 0–5°C to minimize over-oxidation.
This step cleaves the C4–C5 bond of ring A, converting the cyclohexenone into a linear ketocarboxylic acid. The reaction mechanism involves permanganate-mediated dihydroxylation followed by periodate-induced C–C bond cleavage.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety at C-6 is introduced via a two-step sequence: selenation-elimination followed by ozonolysis and oxidation .
Selenation-Elimination Protocol
Ozonolysis and Oxidation
-
Ozonolysis : Ozone is bubbled through a solution of 15 in CH₂Cl₂/MeOH at −78°C.
-
Work-up : Dimethyl sulfide quenches excess ozone, yielding an aldehyde intermediate.
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the aldehyde to the propanoic acid side chain.
-
Yield : 75.8% of aldehyde 16 , leading to 79.2% of ketoaldehyde 17 after deprotection.
Deprotection and Final Cyclization
Removal of TBDMS Protecting Group
The 17-O-TBDMS ether is cleaved using BCl₃ in CH₂Cl₂ at 0°C, achieving 90.5% yield of the final product without affecting the methoxy or propanoic acid groups.
Stereochemical Integrity
The chiral pool strategy ensures retention of stereochemistry at all centers. NMR analysis confirms the (3S,3aS,5aS,6R,9aS,9bS) configuration.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
| Parameter | Value |
|---|---|
| 1H NMR (400 MHz) | δ 0.85 (s, 3H, CH₃), 1.21 (s, 3H, CH₃), 2.41 (t, J=7.2 Hz, 2H, CH₂CO₂H) |
| 13C NMR (100 MHz) | δ 178.9 (CO₂H), 213.5 (C=O), 45.3 (C-3), 38.7 (C-6) |
| Specific Rotation | [α]D²³ = +42.5° (c=0.1, CH₂Cl₂) |
| HPLC Purity | 98.7% (210 nm) |
Challenges and Optimizations
-
Oxidative Degradation : Early attempts with ozonolysis gave suboptimal yields (50%), but NaIO₄/KMnO₄ improved efficiency to 94.5%.
-
Dehydrogenation : Direct dehydrogenation of lactams to pyridones failed with MnO₂ or Pb(OAc)₄. Successful conditions required CuBr₂/LiBr/1,3-dimethoxybenzene.
-
Protection Group Compatibility : Benzyl ethers resisted hydrogenolysis but were cleaved by BCl₃ .
Chemical Reactions Analysis
Types of Reactions
3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification: Formation of esters by reacting with alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Esterification reagents: Alcohols, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Pharmaceutical Development
This compound is being investigated for its potential therapeutic properties. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of similar compounds. The findings indicated that modifications to the cyclopenta[a]naphthalene structure could enhance activity against specific cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| 3-Hydroxy Derivative | Moderate cytotoxicity against A549 cells | |
| 7-Oxo Derivative | Enhanced selectivity for cancer cells |
Biochemical Research
Research has shown that compounds with similar structures can modulate enzyme activity. This compound may serve as a lead structure for developing enzyme inhibitors or activators.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 | |
| Lipoxygenase (LOX) | Non-competitive | 25 |
Material Science
The unique structural properties of this compound allow for potential applications in the development of new materials, particularly in polymer chemistry.
Research Insight:
Recent investigations into polymers derived from similar compounds have demonstrated enhanced mechanical properties and thermal stability. This could lead to novel applications in coatings and composites.
Mechanism of Action
The mechanism of action of 3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The cyclopenta[a]naphthalene scaffold is shared among several compounds, but substituents and stereochemistry dictate functional differences:
*Estimated logP values based on analogous structures .
Functional Group Impact on Bioactivity
- Propanoic Acid vs. Ester/Acetyl Groups: The target compound’s carboxylic acid enhances water solubility and ionic interactions, unlike methyl esters () or acetylated analogs (), which are more lipophilic .
- Hydroxy vs. Ketone Groups : The 3-hydroxy group in the target compound may participate in hydrogen bonding with enzymes, whereas ketone-containing analogs () favor hydrophobic binding pockets .
Computational and Experimental Insights
- Structural Similarity Metrics : Using Tanimoto and Dice indices (), the target compound shares >70% similarity with and analogs, suggesting overlapping bioactivity profiles .
- Bioactivity Clustering : Hierarchical clustering () indicates that cyclopenta[a]naphthalene derivatives with carboxylic acid side chains (e.g., ) cluster separately from ketone/ester analogs, correlating with distinct protein targets .
- Kinase Inhibition Potential: Molecular fingerprint analysis () suggests the target compound’s propanoic acid group may mimic ATP-binding site interactions observed in kinase inhibitors like GSK3β .
Biological Activity
Overview
3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid is a complex organic compound with significant biological activity. This compound features a cyclopenta[a]naphthalen core and a propanoic acid side chain, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C23H37NO4
- Molecular Weight : 391.55 g/mol
- CAS Number : 190006-01-0
- Appearance : White solid
- Purity : >96%
Synthesis and Structure
The synthesis of this compound involves several steps:
- Formation of the Cyclopenta[a]naphthalen Core : Cyclization of precursors to create the fused ring system.
- Functionalization : Introduction of hydroxyl and oxo groups at specific positions.
- Attachment of Propanoic Acid : Formation of a carbon-carbon bond between the core and the propanoic acid side chain.
The stereochemistry of the compound plays a crucial role in its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may function as:
- Enzyme Inhibitor : Interfering with enzyme activity.
- Receptor Agonist/Antagonist : Modulating receptor activity.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of similar compounds in various cancer cell lines. For instance:
- Compounds structurally related to 3-hydroxy derivatives showed significant cytotoxicity against LNCaP and T47-D cells with IC50 values ranging from 1.33 µM to 10.20 µM .
Case Studies and Research Findings
- Cytotoxicity Assessment :
- A study demonstrated that analogs of this compound exhibited potent antiproliferative effects in cancer cell lines after 72 hours of exposure. The IC50 values were determined using the MTT assay.
- Table 1 summarizes the IC50 values for various derivatives against different cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LNCaP | 10.20 |
| Compound B | T47-D | 1.33 |
| Compound C | PC-3 | 3.29 |
- Mechanistic Studies :
Applications in Medicinal Chemistry
Due to its structural characteristics and biological activity, this compound is being explored for:
- Drug Development : As a precursor in synthesizing new pharmaceuticals.
- Therapeutic Agents : Potential applications in treating various cancers due to its cytotoxic properties.
Q & A
Q. What spectroscopic methods are recommended for characterizing the compound’s stereochemistry and functional groups?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for resolving stereochemical configurations, particularly for distinguishing axial vs. equatorial substituents in the cyclopenta[a]naphthalene core. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups via absorption bands at ~3400 cm⁻¹ (broad) and ~1700 cm⁻¹, respectively . For advanced stereochemical validation, single-crystal X-ray diffraction is recommended, as demonstrated in studies of structurally similar triterpenoids .
Q. What synthetic strategies are employed to construct the cyclopenta[a]naphthalene core?
- Methodological Answer: The core is typically synthesized via Diels-Alder reactions using bicyclic dienes and α,β-unsaturated ketones. Protective group strategies (e.g., tert-butyldimethylsilyl ethers for hydroxyl groups) are essential to prevent undesired side reactions during cyclization . Post-cyclization modifications, such as regioselective methylation or oxidation, require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to maintain stereochemical integrity .
Q. How should the compound be handled and stored to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl and carbonyl groups. Use desiccants to mitigate hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritant properties of related triterpenoid derivatives .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments between computational models and experimental data be resolved?
- Methodological Answer: Discrepancies often arise from flexible conformations in the decahydro-1H-cyclopenta[a]naphthalene system. Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with NOESY NMR to identify dominant conformers in solution. Cross-validate with X-ray crystallography, as seen in studies resolving methyl group orientations in analogous structures .
Q. What strategies optimize regioselectivity during functionalization of the 7-oxo group?
- Methodological Answer: Employ organocatalytic methods (e.g., proline derivatives) to direct nucleophilic additions to the 7-oxo position. For example, Grignard reagents in tetrahydrofuran (THF) at –78°C selectively target the carbonyl group while minimizing epimerization at adjacent chiral centers. Monitor progress via LC-MS to detect intermediates .
Q. How can metabolic stability be evaluated for pharmacological applications?
- Methodological Answer: Use in vitro assays with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Incubate the compound with NADPH-regenerating systems and analyze metabolites via high-resolution mass spectrometry (HRMS). Structural modifications, such as methyl group introduction at C-3a, have been shown to reduce cytochrome P450-mediated oxidation in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
